Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-Dichloropyridin-4-YL)homopiperazine

Serotonin Transporter (SERT) Dopamine Transporter (DAT) Neuropsychiatric Disorders

1-(3,5-Dichloropyridin-4-yl)homopiperazine (CAS 955378-56-0) is a privileged heterocyclic scaffold whose 7-membered homopiperazine ring confers distinct conformational and pKa characteristics versus the 6-membered piperazine analog (CAS 175277-80-2). This structural divergence directly impacts target engagement: the homopiperazine exhibits unique dual SERT (IC50 100 nM) and DAT (IC50 900 nM) inhibition, and serves as a core intermediate for PDE4 inhibitor development in respiratory and inflammatory indications. Reported CDK inhibitory activity further supports anticancer lead optimization. Substituting with the piperazine analog without rigorous validation risks experimental failure. Source with confidence — this compound is available from verified suppliers offering ≥98% purity for medicinal chemistry and CNS drug discovery programs.

Molecular Formula C10H13Cl2N3
Molecular Weight 246.13 g/mol
CAS No. 955378-56-0
Cat. No. B3175018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichloropyridin-4-YL)homopiperazine
CAS955378-56-0
Molecular FormulaC10H13Cl2N3
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=C(C=NC=C2Cl)Cl
InChIInChI=1S/C10H13Cl2N3/c11-8-6-14-7-9(12)10(8)15-4-1-2-13-3-5-15/h6-7,13H,1-5H2
InChIKeyDIFNBWSOAKXVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dichloropyridin-4-yl)homopiperazine (CAS 955378-56-0): A Specialized Heterocyclic Building Block for PDE4 and CNS-Focused Drug Discovery


1-(3,5-Dichloropyridin-4-yl)homopiperazine (CAS 955378-56-0) is a heterocyclic compound characterized by a homopiperazine (1,4-diazepane) ring fused to a 3,5-dichloropyridine moiety [1]. With a molecular formula of C₁₀H₁₃Cl₂N₃ and a molecular weight of 246.14 g/mol, this compound serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry . Its primary applications are rooted in the discovery of phosphodiesterase 4 (PDE4) inhibitors and modulators of central nervous system (CNS) targets, including dopamine and serotonin transporters, positioning it as a critical tool for research in inflammation and neurology [2][3].

Procurement Alert: Why 1-(3,5-Dichloropyridin-4-yl)homopiperazine Cannot Be Replaced by Piperazine Analogs in Key Assays


Simple substitution of 1-(3,5-Dichloropyridin-4-yl)homopiperazine with its piperazine analog, 1-(3,5-dichloropyridin-4-yl)piperazine (CAS 175277-80-2), or other in-class heterocycles is scientifically unsound without rigorous validation. The critical distinction lies in the homopiperazine (seven-membered) versus piperazine (six-membered) ring systems. This structural divergence significantly alters molecular conformation, pKa, and spatial orientation of key binding moieties, leading to divergent target engagement and selectivity profiles [1]. Evidence from public bioactivity databases shows the homopiperazine derivative exhibits unique activity on dopamine and serotonin transporters, a profile not observed or quantified for the piperazine analog, underscoring that these compounds are not functionally interchangeable [2]. Substituting without data risks experimental failure and procurement waste.

Quantitative Evidence: Documented Differentiation of 1-(3,5-Dichloropyridin-4-yl)homopiperazine


Transporter Inhibition: Serotonin (SERT) and Dopamine (DAT) Uptake Inhibition

In vitro profiling reveals that 1-(3,5-Dichloropyridin-4-yl)homopiperazine inhibits human serotonin transporter (SERT) with an IC₅₀ of 100 nM and dopamine uptake in rat brain synaptosomes with an IC₅₀ of 900 nM [1]. This dual transporter inhibition profile is a quantifiable point of differentiation from the structurally similar 1-(3,5-dichloropyridin-4-yl)piperazine, for which comparable SERT and DAT inhibition data are absent in major public repositories, suggesting the homopiperazine scaffold confers a distinct pharmacological signature.

Serotonin Transporter (SERT) Dopamine Transporter (DAT) Neuropsychiatric Disorders

PDE4 Inhibition: Engagement with Phosphodiesterase 4 (PDE4)

The compound has been evaluated for its inhibitory activity against phosphodiesterase type 4A (PDE4A) [1]. While the exact IC₅₀ value for this specific compound against PDE4A is not reported in the retrieved data, its core structure is a recognized scaffold for PDE4 inhibition, with related 3,5-dichloropyridin-4-yl compounds demonstrating potent activity [2]. This provides a clear scientific rationale for its use as a key starting material or intermediate in PDE4 inhibitor programs, differentiating it from non-PDE4 active building blocks.

Phosphodiesterase 4 (PDE4) Inflammation Respiratory Disease

Antiproliferative Potential: Cytotoxicity in Cancer Cell Models

Preliminary studies indicate that 1-(3,5-Dichloropyridin-4-yl)homopiperazine exhibits antiproliferative effects, with its dihydrochloride salt acting as a potent inhibitor of cyclin-dependent kinases (CDKs) . This activity is reported to be comparable to established chemotherapeutics, and the compound's mechanism is linked to the induction of apoptosis via mitochondrial pathways . In contrast, the piperazine analog 1-(3,5-dichloropyridin-4-yl)piperazine shows markedly different, higher IC₅₀ values in cancer cell lines (e.g., 12.5 µM for breast cancer, 15.0 µM for lung cancer, and 10.0 µM for prostate cancer) .

Anticancer Cyclin-Dependent Kinase (CDK) Apoptosis

High-Value Application Scenarios for 1-(3,5-Dichloropyridin-4-yl)homopiperazine (CAS 955378-56-0)


PDE4 Inhibitor Discovery and Optimization

Use as a core scaffold or advanced intermediate in the synthesis of novel PDE4 inhibitors for treating inflammatory and respiratory conditions like asthma, COPD, and atopic dermatitis. This application is supported by the compound's demonstrated interaction with PDE4A and its structural relationship to a recognized class of potent PDE4 inhibitors [1].

Development of Dual SERT/DAT Modulators

Employ 1-(3,5-Dichloropyridin-4-yl)homopiperazine as a starting point for synthesizing and optimizing compounds with dual serotonin and dopamine transporter inhibition. The documented IC₅₀ values for SERT (100 nM) and DAT (900 nM) make it a valuable template for CNS drug discovery programs targeting mood disorders and other neuropsychiatric conditions [2].

Anticancer Agent Lead Generation

Utilize this compound as a privileged structure for developing novel anticancer agents. Its reported activity as a potent cyclin-dependent kinase (CDK) inhibitor and its ability to induce apoptosis position it as a superior candidate for lead optimization compared to its less active piperazine analog .

Quote Request

Request a Quote for 1-(3,5-Dichloropyridin-4-YL)homopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.